molecular formula C19H18N6O5S2 B2629191 2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105225-48-6

2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2629191
CAS No.: 1105225-48-6
M. Wt: 474.51
InChI Key: OZQCSIBFKBYVGL-UHFFFAOYSA-N
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Description

2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C19H18N6O5S2 and its molecular weight is 474.51. The purity is usually 95%.
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Scientific Research Applications

Antileishmanial Activity

The compound has shown potential in the treatment of Leishmaniasis, a disease caused by the Leishmania parasite. Studies demonstrate the synthesis of novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, showcasing significant in vitro activity against both promastigote and amastigote forms of Leishmania major. The activity was influenced by the substitution on the amidine nitrogen, with certain compounds showing very good activity and low toxicity against macrophages, indicating a promising therapeutic index (Tahghighi et al., 2011).

Anti-Helicobacter pylori Activity

The compound's derivatives have been evaluated for their activity against Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. A series containing piperazinyl functionality at the C-2 position of the 1,3,4-thiadiazole ring showed strong inhibitory activity against clinical H. pylori strains. This was evidenced by the synthesis and biological evaluation of novel compounds demonstrating potent inhibitory activity, with some derivatives exceeding the activity of the standard drug, metronidazole (Moshafi et al., 2011).

Antibacterial and Antifungal Activities

This compound and its derivatives have also been explored for their antibacterial and antifungal potentials. Novel 1,3,4-thiadiazole amide derivatives containing piperazine were synthesized and showed inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential applications in agricultural pest control. Additionally, some derivatives exhibited antiviral activity against tobacco mosaic virus, suggesting a broad spectrum of antimicrobial activity (Xia, 2015).

Antimicrobial and Anticancer Activities

Further studies on fused 1,2,4-triazoles and triazolo derivatives of 5-nitrofuran-2-yl compounds have revealed interesting antibacterial activities, especially against Staphylococcus aureus. Some compounds have also shown cytotoxic activities against human cancer cell lines, indicating a potential for anticancer drug development (Badr & Barwa, 2011).

Properties

IUPAC Name

2-[[5-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O5S2/c26-15(20-13-4-2-1-3-5-13)12-31-19-22-21-18(32-19)24-10-8-23(9-11-24)17(27)14-6-7-16(30-14)25(28)29/h1-7H,8-12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQCSIBFKBYVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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